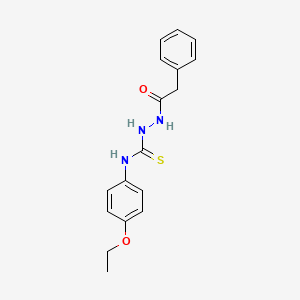

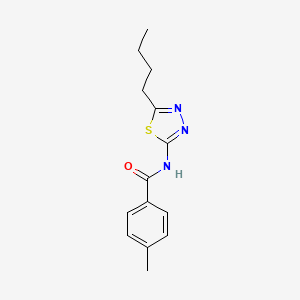

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as EPH, is a chemical compound that has been extensively researched in the scientific community. EPH is a hydrazinecarbothioamide derivative that has shown promising results in various scientific research applications, especially in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide and its derivatives have been explored in scientific research for various applications, primarily focusing on their synthesis, biological activities, and potential therapeutic applications. One area of study involves the synthesis of thiosemicarbazone derivatives, which are evaluated for their antibacterial and anticancer activities. For instance, a study focused on synthesizing and evaluating the DNA binding capabilities of novel bioactive thiazole derivatives linked to an N-phenylmorpholine moiety. These compounds exhibited significant antimicrobial and anti-cancer activities, highlighting their potential as therapeutic agents (Farghaly et al., 2020).

Antioxidant and Anticancer Properties

Further research has delved into the antioxidant properties of thiosemicarbazides. For example, a study on the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in an acidic medium indirectly sheds light on the antioxidant capabilities of these compounds, suggesting their broader application in protecting materials from oxidative damage (Ebenso et al., 2010). Additionally, novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity, highlighting the role of these compounds in augmenting GABAergic neurotransmission, a potential anticonvulsant approach (Tripathi & Kumar, 2013).

Antimicrobial Activity

The antimicrobial activity of thiosemicarbazone derivatives has also been a focus of research. Studies have demonstrated the synthesis of various substituted oxadiazole derivatives from this compound, showing potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Kaur et al., 2011). Another study synthesized and characterized novel thiosemicarbazones with significant antibacterial and antioxidant agents, indicating their potential in treating infections and oxidative stress-related conditions (Karaküçük-Iyidoğan et al., 2014).

Corrosion Inhibition

The application of thiosemicarbazide derivatives extends to corrosion inhibition, where hydroxy phenyl hydrazides, including this compound derivatives, have been investigated as corrosion impeding agents. These studies provide insights into the protective ability of these compounds against metal corrosion, offering potential applications in material science (Singh et al., 2021).

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(2-phenylacetyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-22-15-10-8-14(9-11-15)18-17(23)20-19-16(21)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGXOQWIFNIDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

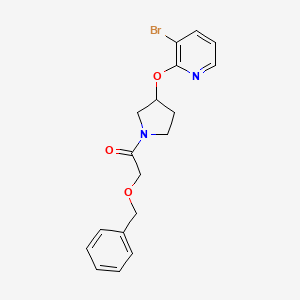

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)

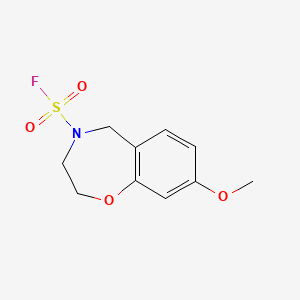

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)

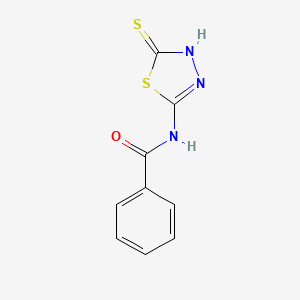

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)

![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)

![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)